molecular formula C20H25N3O B13146861 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13146861
M. Wt: 323.4 g/mol
InChI Key: NKZFQPJMDQJSQL-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[33113,7]dec-1-ylmethoxy)- is a complex heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a cyclopropyl group and a tricyclo[33113,7]dec-1-ylmethoxy moiety

Preparation Methods

The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization to ensure high yields and purity. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce energy consumption, making the process more sustainable.

Chemical Reactions Analysis

1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield triazole derivatives with additional functional groups, while reduction reactions can lead to the formation of triazole-pyridine hybrids with altered electronic properties.

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a modulator of JAK1 and JAK2 pathways . These properties make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

In materials science, this compound is utilized for its unique electronic properties, which can be harnessed in the development of advanced materials and electronic devices

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- involves its interaction with specific molecular targets and pathways. As an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of pro-inflammatory genes. As an inhibitor of PHD-1, it prevents the hydroxylation of hypoxia-inducible factor (HIF), thereby stabilizing HIF and promoting its transcriptional activity. The modulation of JAK1 and JAK2 pathways involves the inhibition of these kinases, which play critical roles in cytokine signaling and immune response .

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- can be compared with other similar compounds such as 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . These compounds share the triazole-pyridine core structure but differ in their substituents and functional groups. The presence of the cyclopropyl and tricyclo[3.3.1.13,7]dec-1-ylmethoxy moieties in the target compound imparts unique chemical and biological properties, making it distinct from its analogs.

Similar compounds include:

These compounds are also explored for their potential applications in medicinal chemistry and materials science, but the specific structural features of 1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- contribute to its unique reactivity and functionality.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C20H25N3O/c1-2-16(1)17-10-23-12-21-22-19(23)6-18(17)24-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,12-16H,1-5,7-9,11H2

InChI Key

NKZFQPJMDQJSQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=NN=C3C=C2OCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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